4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound with a molecular formula of C27H40N2O3Si and a molecular weight of 468.70 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Deprotection: The tert-butyl-diphenyl-silanyloxy group can be selectively removed using specific deprotecting agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research, particularly in the field of proteomics. It serves as a reagent for the modification and analysis of proteins, aiding in the study of protein structure and function . Additionally, this compound is utilized in medicinal chemistry for the development of novel therapeutic agents and in industrial applications for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The pathways involved in these interactions can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester include other piperazine derivatives and silanyloxy compounds. These compounds may share similar structural features but differ in their functional groups and reactivity. For example, tert-butyl-diphenyl-silanyloxy-ethyl derivatives may exhibit unique properties compared to other silanyloxy compounds due to the presence of the tert-butyl and diphenyl groups .
Properties
Molecular Formula |
C27H40N2O3Si |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
tert-butyl 4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C27H40N2O3Si/c1-26(2,3)32-25(30)29-19-17-28(18-20-29)21-22-31-33(27(4,5)6,23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-16H,17-22H2,1-6H3 |
InChI Key |
XWRRFFFGJNDHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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